(5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol
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Overview
Description
(5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group and a silyloxy group attached to a cyclohepta[b]pyridin ring. Its molecular formula is C25H35F2NO2Si, and it has a molecular weight of 447.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol involves several steps. One common method includes the reaction of a difluorophenyl compound with a cyclohepta[b]pyridin derivative under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound from by-products .
Chemical Reactions Analysis
Types of Reactions
(5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
(5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions at the molecular level.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol involves its interaction with specific molecular targets. As a CGRP receptor antagonist, it binds to the CGRP receptor, inhibiting its activity and thereby reducing migraine symptoms. The compound’s structure allows it to effectively block the receptor, preventing the signaling pathways that lead to migraine attacks .
Comparison with Similar Compounds
Similar Compounds
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol: This compound shares a similar core structure but lacks the silyloxy group.
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: This compound is another CGRP receptor antagonist with a more complex structure.
Uniqueness
The uniqueness of (5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol lies in its silyloxy group, which enhances its stability and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as a CGRP receptor antagonist .
Properties
Molecular Formula |
C25H35F2NO2Si |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol |
InChI |
InChI=1S/C25H35F2NO2Si/c1-15(2)31(16(3)4,17(5)6)30-22-13-12-19(18-9-7-11-21(26)23(18)27)25(29)20-10-8-14-28-24(20)22/h7-11,14-17,19,22,25,29H,12-13H2,1-6H3 |
InChI Key |
HFAMMJDRXIUNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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